molecular formula C24H26N2OS B2907228 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA CAS No. 827014-01-7

1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA

Cat. No.: B2907228
CAS No.: 827014-01-7
M. Wt: 390.55
InChI Key: XLMXXHLTZUSSIU-UHFFFAOYSA-N
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Description

3-Phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide is a complex organic compound with the molecular formula C24H26N2OS. It is part of the adamantane family, which is known for its unique tricyclic structure. This compound is characterized by the presence of a phenyl group, a phenylcarbamothioyl group, and an adamantane-1-carboxamide group. The adamantane structure is notable for its stability and rigidity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA typically involves multiple steps. One common method starts with the preparation of 3-phenyladamantane-1-carboxylic acid. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The compound’s rigid adamantane structure enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyladamantane-1-carboxylic acid
  • 1-Phenyl-3-(3-phenyladamantane-1-carbonyl)thiourea
  • N-(anilinocarbonothioyl)-3-phenyl-1-adamantanecarboxamide

Uniqueness

3-Phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide stands out due to its unique combination of a phenylcarbamothioyl group and an adamantane scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c27-21(26-22(28)25-20-9-5-2-6-10-20)24-14-17-11-18(15-24)13-23(12-17,16-24)19-7-3-1-4-8-19/h1-10,17-18H,11-16H2,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMXXHLTZUSSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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